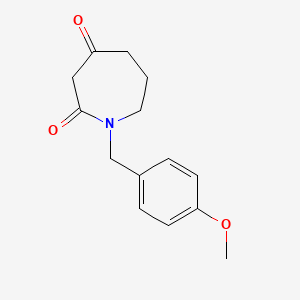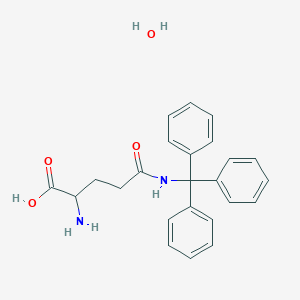
n5-Trityl-d-glutamine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n5-Trityl-d-glutamine hydrate is a specialty compound used primarily in proteomics research. It is a derivative of d-glutamine, modified with a trityl (triphenylmethyl) group. The molecular formula of this compound is C24H26N2O4, and it has a molecular weight of 406.47 . This compound is known for its stability and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n5-Trityl-d-glutamine hydrate involves the protection of the amino group of d-glutamine with a trityl group. The trityl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
n5-Trityl-d-glutamine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be substituted under acidic conditions to yield d-glutamine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trityl group can be removed through hydrolysis, especially under acidic conditions.
Common Reagents and Conditions
Trityl Chloride:
Acids (e.g., trifluoroacetic acid): Used for the removal of the trityl group.
Bases (e.g., pyridine, triethylamine): Used to facilitate the substitution reactions.
Major Products Formed
d-Glutamine: Formed upon the removal of the trityl group.
Trityl Alcohol: A byproduct of the deprotection reaction.
Wissenschaftliche Forschungsanwendungen
n5-Trityl-d-glutamine hydrate is widely used in scientific research, particularly in:
Proteomics: As a protective group for amino acids during peptide synthesis.
Organic Synthesis: Used in the synthesis of complex organic molecules.
Biological Studies: Investigated for its role in various biochemical pathways
Wirkmechanismus
The mechanism of action of n5-Trityl-d-glutamine hydrate primarily involves its role as a protective group. The trityl group protects the amino group of d-glutamine from unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, yielding the free amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n5-Trityl-l-glutamine hydrate: Similar in structure but derived from l-glutamine.
n5-Trityl-d-asparagine hydrate: Similar protective group chemistry but with asparagine instead of glutamine.
Uniqueness
n5-Trityl-d-glutamine hydrate is unique due to its specific use in protecting the amino group of d-glutamine. Its stability and ease of removal make it a preferred choice in peptide synthesis and other organic synthesis applications .
Eigenschaften
Molekularformel |
C24H26N2O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2 |
InChI-Schlüssel |
UKMVWWMCFNOINR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


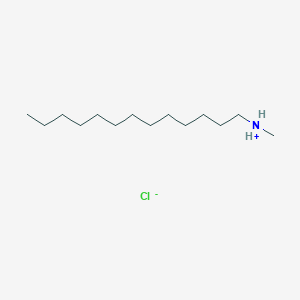
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
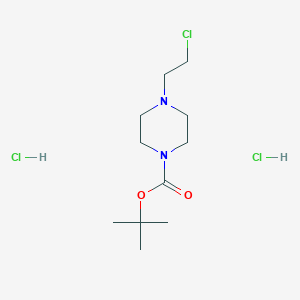
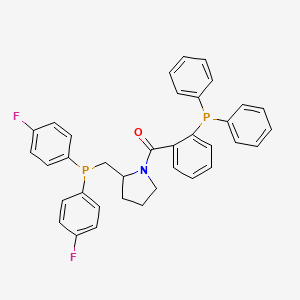
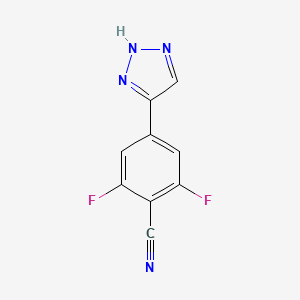

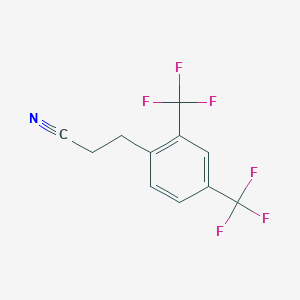

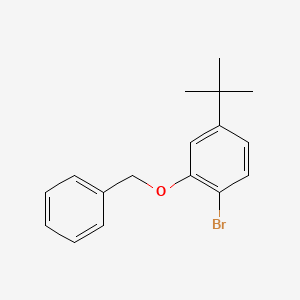
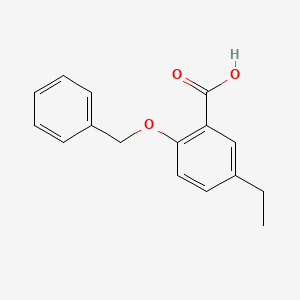
![2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14779492.png)
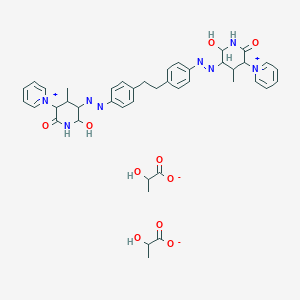
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
